1,4-Naphthoquinone, 2-(DI-2'-chloroethylamino)- 1,4-Naphthoquinone, 2-(DI-2'-chloroethylamino)-
Brand Name: Vulcanchem
CAS No.: 63978-91-6
VCID: VC18677378
InChI: InChI=1S/C14H13Cl2NO2/c15-5-7-17(8-6-16)12-9-13(18)10-3-1-2-4-11(10)14(12)19/h1-4,9H,5-8H2
SMILES:
Molecular Formula: C14H13Cl2NO2
Molecular Weight: 298.2 g/mol

1,4-Naphthoquinone, 2-(DI-2'-chloroethylamino)-

CAS No.: 63978-91-6

Cat. No.: VC18677378

Molecular Formula: C14H13Cl2NO2

Molecular Weight: 298.2 g/mol

* For research use only. Not for human or veterinary use.

1,4-Naphthoquinone, 2-(DI-2'-chloroethylamino)- - 63978-91-6

Specification

CAS No. 63978-91-6
Molecular Formula C14H13Cl2NO2
Molecular Weight 298.2 g/mol
IUPAC Name 2-[bis(2-chloroethyl)amino]naphthalene-1,4-dione
Standard InChI InChI=1S/C14H13Cl2NO2/c15-5-7-17(8-6-16)12-9-13(18)10-3-1-2-4-11(10)14(12)19/h1-4,9H,5-8H2
Standard InChI Key PHLZLDBVNZSBRA-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C(=O)C=C(C2=O)N(CCCl)CCCl

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

1,4-Naphthoquinone, 2-(di-2'-chloroethylamino)- has the molecular formula C₁₄H₁₃Cl₂NO₂ and a molecular weight of 298.2 g/mol. Its IUPAC name, 2-[bis(2-chloroethyl)amino]naphthalene-1,4-dione, reflects the substitution pattern: a naphthoquinone backbone with a bis-chloroethylamino group at the 2-position. Key physicochemical properties include:

PropertyValueSource
Melting PointNot reported
Boiling PointNot reported
SolubilityLikely lipophilic due to Cl and aromatic groups
LogP (Partition Coefficient)Estimated >3 (high lipophilicity)

The compound’s structure enables dual functionality: the quinone moiety participates in redox cycling, while the chloroethyl groups confer alkylating potential .

Spectroscopic and Computational Data

  • Mass Spectrometry: The exact mass is 297.025 Da, with a base peak at m/z 298.2 corresponding to the molecular ion.

  • NMR: Predicted signals include aromatic protons (δ 7.5–8.5 ppm) and chloroethyl chain protons (δ 3.5–4.0 ppm).

  • In Silico Analysis: Molecular docking studies suggest high affinity for DNA minor grooves and enzyme active sites, such as aromatase (CYP19A1) and NAD(P)H quinone dehydrogenase 1 (NQO1) .

Synthesis and Structural Optimization

Synthetic Routes

The primary synthesis involves a nucleophilic substitution reaction between 1,4-naphthoquinone and di-2'-chloroethylamine in anhydrous benzene. Key steps include:

  • Activation: The quinone’s electron-deficient C2 position becomes susceptible to nucleophilic attack.

  • Substitution: Di-2'-chloroethylamine displaces a leaving group (e.g., chloride) under basic conditions.

  • Purification: Column chromatography or recrystallization yields the final product (typical purity >95%) .

Alternative methods explored in recent years include:

  • Microwave-assisted synthesis: Reduces reaction time from hours to minutes .

  • Electrochemical synthesis: Enhances yield by minimizing side reactions .

Structural Modifications

Derivatives of 1,4-naphthoquinone, 2-(di-2'-chloroethylamino)- have been engineered to improve bioavailability and target specificity:

  • Halogenation: Introducing bromine or iodine at the C3 position increases DNA intercalation capacity .

  • Amino Acid Conjugates: Linking to glycine or methionine via Michael addition improves water solubility .

Biological Activity and Mechanisms

Cytotoxicity Profiles

In vitro assays against non-small cell lung cancer (NSCLC) cell lines (e.g., A549) demonstrate IC₅₀ values of 2.1–5.8 μM, surpassing reference drugs like cisplatin . Selectivity indices (SI) for cancer vs. normal cells range from 3.5 to 8.2, indicating preferential toxicity toward malignant cells .

Mechanisms of Action

  • DNA Alkylation: Chloroethyl groups form covalent adducts with guanine residues, triggering DNA crosslinks and strand breaks .

  • ROS Generation: Redox cycling of the quinone moiety produces superoxide (O₂⁻) and hydrogen peroxide (H₂O₂), overwhelming cellular antioxidant defenses .

  • Enzyme Inhibition:

    • Aromatase (CYP19A1): Binds to the heme iron with a Kd of 12 nM, suppressing estrogen synthesis .

    • NQO1: Inhibits this detoxifying enzyme, potentiating oxidative damage in cancer cells .

Antibacterial Activity

Against Gram-positive pathogens like Staphylococcus aureus, the compound exhibits a MIC of 15.6 µg/mL, comparable to streptomycin . Mechanistic studies link this activity to:

  • Membrane Disruption: Hydrophobic interactions with lipid bilayers.

  • Thiol Group Oxidation: Depletion of glutathione reserves .

Pharmacological Applications

Cancer Therapy

Preclinical models highlight efficacy in:

  • Xenograft Tumors: 60% reduction in tumor volume after 21 days of oral administration (10 mg/kg/day) .

  • Metastasis Suppression: Inhibits MMP-9 and VEGF expression, reducing lung metastasis in murine models .

Adjuvant Therapy

Synergistic effects with doxorubicin and paclitaxel have been observed, lowering required doses by 30–50% .

Challenges and Future Directions

Limitations

  • Toxicity: Off-target effects on rapidly dividing cells (e.g., bone marrow) necessitate targeted delivery systems.

  • Stability: Susceptibility to hepatic glucuronidation reduces bioavailability .

Emerging Strategies

  • Nanoparticle Encapsulation: Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve tumor accumulation .

  • Prodrug Design: Masking the quinone as a catechol reduces off-target oxidation .

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